Methyl tetratriacontanoate
Description
Contextualization within Fatty Acid Ester Chemistry
Fatty acid esters are compounds formed from the reaction of a fatty acid with an alcohol. taylorandfrancis.comwikipedia.org The most prevalent fatty acid esters in nature are triglycerides, which consist of a glycerol (B35011) molecule attached to three fatty acid molecules. britannica.combiodieseleducation.org However, other forms, like methyl esters, are also significant. Methyl esters of fatty acids (FAMEs) are produced when a fatty acid reacts with methanol (B129727). wikipedia.org
Methyl tetratriacontanoate is the methyl ester of tetratriacontanoic acid, a saturated fatty acid with a 34-carbon backbone. nih.govnih.gov Saturated fatty acids are characterized by having only single bonds between their carbon atoms, meaning they are "saturated" with hydrogen atoms. libretexts.org The general structure of a fatty acid ester involves a hydrocarbon chain and an ester functional group (-COO-). cathkin.s-lanark.sch.uk
The properties of fatty acid esters, such as their melting and boiling points, are influenced by the length and degree of saturation of their hydrocarbon chains. libretexts.org Longer chains and greater saturation typically lead to higher melting points.
Historical Perspectives on Long-Chain Alkyl Esters
The study of esters dates back to the 19th century, with the term "ester" coined by German chemist Leopold Gmelin. britannica.com Historically, much of the focus was on the esters found in fats and oils, which are primarily triglycerides of even-numbered carbon chain fatty acids. britannica.com This is because the biological synthesis of fatty acids typically occurs in two-carbon units. britannica.com
Long-chain alkyl esters, including those with very long carbon chains like this compound, are major components of natural waxes. libretexts.orgbritannica.com These waxes are secreted by plants and animals and serve protective functions. libretexts.org For instance, carnauba wax and beeswax contain tetratriacontanoic acid (also known as geddic acid). evitachem.comwikipedia.org
The synthesis of long-chain alkyl esters in the laboratory has presented challenges due to their limited solubility. acs.org However, methods have been developed for their preparation, often involving the esterification of the corresponding fatty acid. acs.org
Significance of this compound in Advanced Chemical Biology Studies
While research specifically on this compound is still emerging, its parent fatty acid, tetratriacontanoic acid, has been identified in various natural sources and studied for its biological roles. nih.govevitachem.com For example, tetratriacontanoic acid has been found in the epicuticular waxes of plants, and its levels can change in response to environmental factors, such as insect egg deposition. ebi.ac.uk This suggests a role in plant defense mechanisms. ebi.ac.uk
The methyl ester form, this compound, has been identified in the cuticular waxes of certain trees, such as Picea abies and P. sitchensis. uliege.be In the field of chemical biology, the study of such compounds is crucial for understanding the complex chemical interactions at the surface of organisms.
Furthermore, the addition of a methyl group to a molecule can significantly alter its biological activity. wordpress.com Methylation, the process of adding a methyl group, is a fundamental reaction in biology, often catalyzed by methyltransferase enzymes. semanticscholar.org While the specific biological functions of this compound are an area of ongoing investigation, its presence in natural systems points to its potential involvement in various biological processes.
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key computed chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C35H70O2 | nih.gov |
| Molecular Weight | 522.9 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 77630-49-0 | nih.gov |
| XLogP3 | 17.7 | nih.gov |
| Heavy Atom Count | 37 | nih.gov |
| Rotatable Bond Count | 33 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
77630-49-0 |
|---|---|
Molecular Formula |
C35H70O2 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
methyl tetratriacontanoate |
InChI |
InChI=1S/C35H70O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37-2/h3-34H2,1-2H3 |
InChI Key |
PZZXNYKEJMQEIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Methyl Tetratriacontanoate
Phytochemical Isolation and Distribution
The identification and isolation of methyl tetratriacontanoate from plant sources rely on detailed phytochemical analysis, often involving solvent extraction followed by chromatographic and spectroscopic techniques.
Identification in Plant Cuticular Waxes (e.g., Picea abies and P. sitchensis)
A study on P. abies needle cuticular wax also reported the presence of other related esters, such as 2-methyl-but-1-en-4-yl tetratriacontanoate. researchgate.netresearchgate.net The analysis of these waxes typically involves gas chromatography-mass spectrometry (GC-MS) for the separation and identification of individual components. uliege.beresearchgate.net The table below summarizes the detection of methyl esters in the cuticular waxes of P. abies and P. sitchensis.
| Methyl Ester | Picea abies | Picea sitchensis |
|---|---|---|
| Methyl tetracosanoate | Present | Not Detected |
| Methyl hexacosanoate | Present | Not Detected |
| Methyl octacosanoate | Present | Not Detected |
| Methyl triacontanoate | Present | Not Detected |
| Methyl dotriacontanoate | Present | Not Detected |
| This compound | Present | Not Detected |
Derivation from Natural Sources via Methanolysis (e.g., Manilkara zapota seeds)
While direct isolation of this compound is one method of identification, it can also be derived from the transesterification of complex lipids present in natural sources. For instance, the oil extracted from the seeds of Manilkara zapota (Sapodilla) is rich in fatty acids. researchgate.networdpress.com Through a process called methanolysis, where the oil is reacted with methanol (B129727) in the presence of a catalyst, the fatty acids are converted into their corresponding fatty acid methyl esters (FAMEs). researchgate.networdpress.com
Studies on Manilkara zapota seed oil have primarily focused on its potential for biodiesel production, which is largely composed of FAMEs. researchgate.networdpress.com While the major fatty acids are oleic, linoleic, and palmitic acids, the presence of very-long-chain fatty acids like tetratriacontanoic acid in the seed oil would yield this compound upon methanolysis. nih.gov The process of methanolysis is a standard procedure for analyzing the fatty acid profile of a given oil or fat. researchgate.net
Comparative Natural Occurrence of Tetratriacontanoate Esters
Tetratriacontanoic acid, also known as geddic acid, is found in various plant waxes, including carnauba wax and candelilla wax. evitachem.comwikipedia.org Consequently, esters of tetratriacontanoic acid, including methyl esters and other alkyl esters, are expected constituents of these waxes. Esters are common components of plant cuticular waxes, formed from fatty acids and primary alcohols. researchgate.net
Beyond methyl esters, other esters of tetratriacontanoic acid have been identified in nature. For example, triterpene esters, where a triterpene skeleton is acylated with a fatty acid, are found in various plants. nih.govfrontiersin.org While specific examples of triterpenes esterified with tetratriacontanoic acid are not extensively documented, the general mechanism of ester formation in plants allows for such possibilities. Phenylpropanoid sucrose (B13894) esters are another class of natural esters found in plants. nih.gov
Proposed Biosynthetic Pathways and Precursors
The biosynthesis of this compound involves two key processes: the formation of the tetratriacontanoic acid backbone and the subsequent methylation to form the ester.
Elucidation of Enzymatic Methylation Mechanisms
The final step in the formation of this compound is the esterification of tetratriacontanoic acid with a methyl group. In plants, the enzymatic methylation of fatty acids is a known biochemical reaction. While the specific enzymes responsible for the methylation of very-long-chain fatty acids like tetratriacontanoic acid are not fully characterized, the general mechanism involves the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine, to the carboxylic acid group of the fatty acid. This reaction is catalyzed by a class of enzymes known as methyltransferases.
Origin of the Tetratriacontanoic Acid Moiety
The tetratriacontanoic acid portion of this compound is a very-long-chain fatty acid (VLCFA). researchgate.net VLCFAs are synthesized in the endoplasmic reticulum from C16 or C18 fatty acid precursors that are produced in the plastids. researchgate.netnih.gov The biosynthesis of VLCFAs occurs through a cyclic process involving a multi-enzyme complex known as the fatty acid elongase (FAE). researchgate.netfrontiersin.org
This complex catalyzes four sequential reactions:
Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA, adding two carbon units to the acyl chain. This is the rate-limiting step and determines the chain length of the final product. researchgate.netnih.gov
Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. researchgate.net
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA. researchgate.net
Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. researchgate.net
This cycle is repeated until the desired chain length, in this case, 34 carbons, is achieved. The resulting tetratriacontanoic acid can then be available for methylation to form this compound.
The table below details the enzymes involved in the fatty acid elongation cycle.
| Enzyme | Abbreviation | Function |
|---|---|---|
| 3-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation reaction, determining chain length. |
| 3-ketoacyl-CoA reductase | KCR | Reduces the 3-keto group. |
| 3-hydroxyacyl-CoA dehydratase | HCD | Removes a water molecule. |
| Enoyl-CoA reductase | ECR | Reduces the double bond to form a saturated fatty acid. |
Ecological and Physiological Implications in Biological Systems
The plant cuticle serves as the first line of defense against a multitude of external threats, including pathogens and herbivores. csic.esfrontiersin.org The waxy layer, containing compounds like this compound, presents a formidable physical barrier that impedes fungal spore germination and insect movement on the plant surface. frontiersin.orgasknature.org
Beyond its role as a physical deterrent, this compound may also function as a semiochemical. wikipedia.org Semiochemicals are signal molecules that mediate interactions between organisms. In the context of plant-insect interactions, compounds within the cuticular wax can act as attractants or repellents, influencing herbivore behavior. wikipedia.orgmdpi.com The presence of this compound in databases of semiochemicals suggests it may play a role in chemical communication, potentially repelling pests or signaling to other organisms in the ecosystem. pherobase.com
The primary function of this compound is its contribution to the formation of biological barriers, specifically the plant cuticle. csic.es The cuticle is a complex, non-living layer composed of a cutin polymer matrix that is embedded with intracuticular waxes and covered by a layer of epicuticular waxes. nih.gov this compound, as a wax ester, is a key component of this lipid mixture. nih.gov
Table 2: Major Chemical Classes in Plant Cuticular Waxes
| Chemical Class | General Description |
|---|---|
| Very-Long-Chain Fatty Acids | Saturated fatty acids with chain lengths greater than 18 carbons. |
| n-Alkanes | Straight-chain saturated hydrocarbons, formed by the decarboxylation of VLCFAs. |
| Primary Alcohols | Even-numbered long-chain alcohols derived from the reduction of VLCFAs. |
| Aldehydes | Intermediates in the formation of alkanes from VLCFAs. |
| Wax Esters | Esters formed from a long-chain fatty acid and a long-chain alcohol. This compound is a methyl ester of a VLCFA. |
| Terpenoids | Cyclic compounds, such as triterpenoids, that are also found in the waxes of many species. mdpi.com |
| Ketones | Long-chain compounds containing a ketone functional group. |
Source: Adapted from various sources detailing plant wax composition. csic.esnih.govmdpi.com
This waxy layer, including this compound, creates a hydrophobic surface that is crucial for several protective functions:
Control of Water Loss: The most critical role of the cuticle is to prevent uncontrolled water evaporation from the plant's aerial surfaces, a vital adaptation for terrestrial life. csic.esnih.gov
Protection from UV Radiation: Cuticular waxes can reflect and scatter harmful ultraviolet radiation, protecting the underlying plant tissues. csic.es
Resistance to External Factors: The barrier limits the loss of internal substances and protects against physical damage, chemical pollutants, and biological attacks from pathogens and insects. csic.esfrontiersin.org
The specific composition and crystalline structure of the epicuticular waxes, shaped by molecules like this compound, determine the surface's properties, such as wettability and texture, which are critical for its defensive functions. csic.es For example, the presence of this compound in the needle wax of Picea abies contributes to the conifer's ability to withstand harsh environmental conditions. uliege.be
Biological Activities and Mechanistic Investigations of Methyl Tetratriacontanoate
Elucidation of Multifaceted Biological Functions
Direct experimental studies evaluating the antioxidant capacity of methyl tetratriacontanoate are not available in the current scientific literature. However, FAMEs derived from various natural sources, such as vegetable oils, have been reported to possess antioxidant properties. For instance, FAMEs from soybean, corn, and sunflower oils have demonstrated radical-scavenging activity. scielo.br The antioxidant potential of these mixtures is often attributed to the presence of unsaturated fatty acid esters like methyl oleate and methyl linoleate. scielo.br
Plant extracts containing a variety of FAMEs have also been assessed for their antioxidant effects. For example, extracts of Brachychiton diversifolius containing a mixture of fatty acid methyl esters showed total antioxidant activity. ncsu.edu Similarly, FAMEs are considered contributors to the antioxidant profiles of various lupin cultivars. nih.gov While these findings are promising for FAMEs as a group, dedicated studies, such as DPPH radical scavenging assays or ferric ion reducing antioxidant power (FRAP) assays, are required to determine if this compound itself possesses any intrinsic antioxidant activity. creative-proteomics.com
Table 1: Antioxidant Activity of Various Fatty Acid Methyl Esters (Illustrative Examples) This table presents data for other fatty acid methyl esters to provide context, as no direct data for this compound is available.
| Compound/Extract | Assay | Finding | Source |
|---|---|---|---|
| FAMEs from vegetable oils | DPPH radical scavenging | Exhibited significant radical-scavenging activity, with IC50 values ranging from 1.86-9.42 µg/mL. scielo.br | scielo.br |
| FAMEs from Brachychiton diversifolius bark | Total Antioxidant Activity | Showed 80% total antioxidant activity. ncsu.edu | ncsu.edu |
There is currently no specific data on the antimicrobial activity of pure this compound against pathogenic microorganisms. However, the antimicrobial properties of FAMEs from various natural sources have been documented. Extracts containing a mixture of FAMEs have shown efficacy against both bacteria and fungi. For instance, FAMEs from the mangrove plant Excoecaria agallocha displayed antibacterial and antifungal properties. scielo.br In that study, Gram-positive bacteria were generally more susceptible than Gram-negative bacteria, a difference that may be attributed to the outer membrane of Gram-negative bacteria acting as a barrier to hydrophobic compounds. scielo.brscielo.br
Several studies have identified specific fatty acid methyl esters as having antimicrobial potential. Lauric, palmitic, linoleic, and oleic acids and their esters are known to possess antibacterial and antifungal properties. scielo.brscielo.br For example, FAME extracts from Sesuvium portulacastrum, rich in palmitic and oleic acids, showed significant antibacterial and anticandidal activity. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. scielo.br To ascertain whether this compound has any antimicrobial action, it would need to be tested against a panel of clinically relevant bacteria and fungi, and its MIC and minimum bactericidal concentration (MBC) values determined.
Table 2: Antimicrobial Activity of FAMEs from Natural Sources (Illustrative Examples) This table presents data for extracts containing various fatty acid methyl esters to provide context, as no direct data for this compound is available.
| Source of FAMEs | Target Microorganism | Activity (MIC) |
|---|---|---|
| Excoecaria agallocha | Bacillus subtilis | 0.125 mg/mL scielo.br |
| Excoecaria agallocha | Staphylococcus aureus | 0.125 mg/mL scielo.br |
| Excoecaria agallocha | Escherichia coli | 1 mg/mL scielo.br |
| Excoecaria agallocha | Candida albicans | 0.5 mg/mL scielo.br |
| Sesuvium portulacastrum | Bacillus subtilis | 0.25 mg/mL nih.gov |
| Sesuvium portulacastrum | Aspergillus niger | 8 mg/mL nih.gov |
Direct investigations into other potential biological activities of this compound, such as anti-inflammatory or anticancer effects, have not been reported. However, research on other fatty acid esters suggests that these are promising areas of inquiry.
Anti-inflammatory Activity: Certain fatty acid esters have demonstrated anti-inflammatory properties. For instance, linoleic acid esters of hydroxy linoleic acids have been identified as anti-inflammatory lipids. nih.gov These compounds can suppress the secretion of pro-inflammatory cytokines like IL-6 and inhibit the expression of enzymes such as COX-2 and iNOS in macrophages. nih.gov Omega-3 fatty acids are known to exert anti-inflammatory effects through G-protein coupled receptors like GPR120, which represses macrophage-induced tissue inflammation. clinicaleducation.org Given these precedents, it is plausible that very long-chain fatty acid esters like this compound could also modulate inflammatory pathways.
Anticancer Activity: Various fatty acid esters have been evaluated for their potential as anticancer agents. For example, a mixture of fatty acids enriched in conjugated linoleic acid (CLA) has been shown to reduce the proliferation of human melanoma cells. nih.gov Docosanoic acid methyl ester has been reported to be more potent than hexadecanoic acid ethyl ester in inhibiting the growth of the MCF-7 breast cancer cell line. nih.gov Some studies suggest that the anticancer activity of plant extracts can be linked to their content of fatty acid esters. nih.gov The cytotoxicity of novel sugar esters of fatty acids against human skin melanoma and prostate cancer cell lines has also been investigated, with some compounds showing IC50 values in the micromolar range. franciscoploulab.eu These findings highlight the potential for FAMEs to interfere with cancer cell proliferation and survival, warranting future studies on this compound.
Cellular and Molecular Mechanisms of Action
The cellular and molecular mechanisms of action for this compound remain uninvestigated. Elucidating these mechanisms is crucial for understanding its potential biological roles.
There is no information available regarding the interaction of this compound with biological macromolecules such as proteins, enzymes, or nucleic acids. For other fatty acids, interactions with macromolecules are key to their biological effects. For example, some fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby modulating gene expression related to lipid metabolism and inflammation. Oleoylethanolamide, derived from oleic acid, is an endogenous ligand for PPARα. researchgate.net Furthermore, the anti-inflammatory effects of omega-3 fatty acids are mediated by their interaction with the GPR120 receptor on macrophages. clinicaleducation.org Future research could explore whether this compound can bind to and modulate the activity of such receptors or other key proteins involved in cellular signaling.
Due to the lack of research, the effects of this compound on cellular signaling pathways and signal transduction are unknown. Studies on other fatty acids have revealed their ability to influence major signaling cascades. For instance, some fatty acids can inhibit the NF-κB signaling pathway, a central regulator of inflammation, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com The anti-inflammatory effects of some lipids are also linked to their ability to serve as precursors for specialized pro-resolving mediators, such as resolvins and lipoxins, which actively orchestrate the resolution of inflammation. mdpi.com Investigating whether this compound can influence key signaling pathways like NF-κB, MAPK, or JAK/STAT would be a critical step in understanding its potential bioactivities. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
A comprehensive review of scientific literature indicates a notable absence of specific structure-activity relationship (SAR) studies focused on this compound and its derivatives. SAR studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. These investigations typically involve synthesizing a series of analogues of a lead compound and evaluating them in biological assays. By systematically altering different parts of the molecule—such as chain length, functional groups, or stereochemistry—researchers can identify the key structural features, known as pharmacophores, that are essential for the compound's activity.
The goal of such studies is to develop a qualitative or quantitative understanding of the relationship between a molecule's structure and its observed biological effects. This knowledge is crucial for the rational design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Despite the identification of this compound in various natural sources and some preliminary investigations into its biological effects, dedicated research into the synthesis and evaluation of its derivatives to establish clear SARs has not been published. Consequently, there are no available data tables or detailed research findings that systematically explore how modifications to the this compound structure would alter its biological activities. The lack of such studies may be attributed to the compound's long aliphatic chain, which can present synthetic and purification challenges, or a current focus in the scientific community on other classes of compounds. Future research may yet explore this area to unlock the potential of this compound derivatives as therapeutic agents.
Resolution of Reported Discrepancies in Biological Role Characterization
An in-depth analysis of existing scientific literature reveals no significant reported discrepancies or controversies regarding the biological role of this compound. For a scientific discrepancy to be reported and subsequently resolved, there would typically need to be multiple studies on a compound's specific biological activity that yield conflicting or inconsistent results.
In the case of this compound, the body of research into its biological functions is limited. While it has been identified as a component in certain organisms, extensive characterization of its specific biological roles and mechanisms of action is not yet available. The absence of conflicting reports is therefore likely a reflection of the nascent stage of research on this particular compound, rather than a consensus reached after resolving contradictory findings.
For a discrepancy in biological role to be addressed, researchers would typically undertake further investigations to:
Verify the experimental protocols and methodologies of the conflicting studies.
Investigate the effects of different experimental conditions, model systems, or concentrations.
Explore potential underlying mechanisms that could explain the varied observations.
As the scientific community continues to explore the biological activities of long-chain fatty acid esters, it is possible that future studies on this compound could lead to diverse findings. However, at present, there are no documented inconsistencies in the scientific literature that would necessitate a resolution or a detailed comparative analysis.
Advanced Analytical Techniques for Characterization and Quantification of Methyl Tetratriacontanoate
Chromatographic Separation Methodologies
Chromatography is fundamental to the analysis of methyl tetratriacontanoate, enabling its isolation and purification, which is a crucial prerequisite for accurate characterization. slu.se The choice of chromatographic method depends on the analytical goal, whether it is for initial fractionation, purity assessment, or quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including very long-chain saturated fatty acids like this compound. nih.govwikipedia.org This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. etamu.edu FAMEs are well-suited for GC analysis due to their volatility, which can be achieved at the high temperatures used in the GC injection port and oven. wikipedia.org
The GC separates components of a mixture based on their boiling points and interaction with the stationary phase of the column. etamu.edu For FAME analysis, including VLC-FAMEs, polar capillary columns are often employed to achieve separation based on chain length and degree of unsaturation. nih.gov The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). etamu.edu This provides not only quantitative data but also structural information, making GC-MS a "gold standard" for substance identification. wikipedia.org For quantifying low-abundance fatty acids, selected ion monitoring (SIM) can be used to enhance sensitivity and resolve overlapping peaks. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | Polar capillary column (e.g., Cyano- or 5%-phenyl methylpolysiloxane) nih.govrjptonline.org | Separates FAMEs by chain length and unsaturation. |
| Carrier Gas | Helium or Nitrogen etamu.edurjptonline.org | Inert mobile phase to carry the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample. |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) rjptonline.org | Elutes compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) csic.es | Standard ionization method that creates reproducible fragmentation patterns. |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov | Full scan provides a complete mass spectrum; SIM increases sensitivity for target compounds. |
High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another powerful tool for analyzing FAMEs, offering advantages for compounds that may be thermally unstable or less volatile. mpi-bremen.denih.gov The technique combines the separation power of HPLC with the detection specificity of MS. irb.hr HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. mpi-bremen.de
For FAMEs like this compound, reversed-phase HPLC is commonly used. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as acetonitrile (B52724) or methanol (B129727)/water mixtures. researchgate.netnih.gov Separation occurs based on hydrophobicity, with longer-chain FAMEs having longer retention times. Normal-phase HPLC, using a polar stationary phase and a non-polar mobile phase, can also be employed. mdpi.com After separation on the HPLC column, the eluent is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI), where molecules are ionized before mass analysis. mpi-bremen.denih.gov This allows for both the identification and quantification of the target analyte. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18) researchgate.net | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile and/or Methanol/Water gradients mpi-bremen.denih.gov | Elutes compounds from the column by varying solvent polarity. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) mpi-bremen.denih.gov | Generates ions from the eluted molecules for MS detection. |
| Detector | Quadrupole, Time-of-Flight (TOF), or Ion Trap MS irb.hrresearchgate.net | Separates and detects ions based on their mass-to-charge ratio. |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive planar chromatographic technique used for the separation, purification, and purity assessment of FAMEs. onlineorganicchemistrytutor.comlibretexts.org In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto an inert plate. onlineorganicchemistrytutor.com A sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. libretexts.org
For separating FAMEs, a common mobile phase is a mixture of hexane (B92381) and diethyl ether. gerli.com In this system, FAMEs are separated from more polar lipids like free fatty acids. gerli.com A specialized form of TLC, known as argentation TLC, uses plates impregnated with silver nitrate. nih.govnih.gov This technique is particularly effective for separating FAMEs based on the number, geometry, and position of double bonds, although it can also resolve saturated FAMEs according to chain length. nih.govnih.gov After separation, the compounds can be visualized (e.g., under UV light after spraying with a fluorescent dye) and scraped from the plate for further analysis, such as by GC-MS. gerli.comaocs.org
| TLC System | Stationary Phase | Mobile Phase (v/v) | Application |
|---|---|---|---|
| Normal Phase | Silica Gel gerli.com | Hexane/Diethyl ether (85:15) gerli.com | Separates FAMEs from other lipid classes. FAMEs typically have an Rf of ~0.6. gerli.com |
| Argentation (Silver Nitrate) | Silver Nitrate-impregnated Silica Gel nih.govnih.gov | Varies (e.g., Hexane/Diethyl ether) | Separates FAMEs by degree of unsaturation and chain length. nih.gov |
Spectroscopic Characterization Protocols
Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of the isolated compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For this compound, both ¹H and ¹³C NMR are used to confirm its structure. organicchemistrydata.org In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, number, and neighboring protons, respectively. libretexts.org For a long-chain saturated FAME like this compound, the spectrum is characterized by a few distinct signals corresponding to the different types of protons in the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton. organicchemistrydata.org Each unique carbon atom in the molecule gives a distinct signal, allowing for confirmation of the total number of carbons and their chemical environment.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR | Terminal -CH₃ | ~0.88 (triplet) | Methyl group at the end of the long alkyl chain. |
| Bulk -(CH₂)n- | ~1.25 (broad singlet/multiplet) | The many methylene (B1212753) groups of the long alkyl chain. | |
| α-carbonyl -CH₂- | ~2.30 (triplet) | Methylene group adjacent to the carbonyl group. | |
| Ester -OCH₃ | ~3.67 (singlet) | Methyl group of the ester functionality. rsc.org | |
| ¹³C NMR | Terminal -CH₃ | ~14.1 | Terminal carbon of the alkyl chain. |
| Bulk -(CH₂)n- | ~22.7 - 31.9 | Overlapping signals from the long alkyl chain carbons. | |
| α-carbonyl -CH₂- | ~34.4 | Carbon adjacent to the carbonyl group. | |
| Ester -OCH₃ | ~51.4 | Carbon of the ester's methyl group. | |
| Carbonyl C=O | ~174.3 | Carbonyl carbon of the ester group. |
Note: Expected chemical shifts are based on typical values for long-chain fatty acid methyl esters and may vary slightly depending on the solvent and instrument. libretexts.orgrsc.orgdocbrown.info
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers crucial structural information. msu.edu For this compound (C₃₅H₇₀O₂), the molecular weight is 522.9 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum will show a molecular ion peak (M+•) corresponding to this mass. csic.es
The fragmentation pattern of FAMEs is highly characteristic. docbrown.info A prominent peak often observed is the result of a McLafferty rearrangement, which produces a radical cation at m/z = 74. libretexts.org This ion is diagnostic for methyl esters of straight-chain carboxylic acids. Other significant fragments arise from cleavage at the C-C bonds along the hydrocarbon chain, resulting in a series of carbocations that differ by 14 mass units (-CH₂- group). msu.edulibretexts.org
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Significance |
|---|---|---|
| 522 | [M]⁺• (C₃₅H₇₀O₂)⁺• | Molecular Ion. Confirms the molecular weight. nih.govnist.gov |
| 491 | [M - 31]⁺ or [M - •OCH₃]⁺ | Loss of the methoxy (B1213986) group. |
| 463 | [M - 59]⁺ or [M - •COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty rearrangement product, characteristic of methyl esters. libretexts.org |
| 87, 101, 115... | [CH₃OCO(CH₂)n]⁺ | Series of fragments from cleavage along the alkyl chain. |
Note: The relative intensity of fragments can vary. The listed fragments are characteristic of long-chain FAMEs. docbrown.infolibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy provides a distinct spectral signature that confirms its identity as a long-chain saturated fatty acid methyl ester. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds.
The most prominent feature in the IR spectrum of a saturated aliphatic ester like this compound is the strong absorption band from the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1750–1735 cm⁻¹. acs.org This intense peak is highly characteristic of the ester functional group.
Another key set of absorptions arises from the carbon-hydrogen (C-H) bonds within the long aliphatic chain. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups are observed around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. The methyl (-CH₃) group, both from the ester and the terminus of the alkyl chain, also contributes to C-H stretching vibrations in the 2965–2870 cm⁻¹ region. acs.org
Bending vibrations of the C-H bonds provide further structural confirmation. Methylene scissoring vibrations are typically seen near 1465 cm⁻¹, while a characteristic rocking vibration for long methylene chains appears as a distinct band around 720 cm⁻¹. acs.orgresearchgate.net
Finally, the ester linkage is confirmed by the C-O stretching vibrations, which typically produce strong and specific absorption bands in the 1300–1100 cm⁻¹ region. Long-chain fatty acid methyl esters often exhibit characteristic peaks around 1250, 1205, and 1175 cm⁻¹. acs.org The absence of a broad absorption band in the 3500–2500 cm⁻¹ region confirms the lack of a hydroxyl (-OH) group, distinguishing the ester from its corresponding carboxylic acid. nih.gov
The combination of these specific absorption bands in the functional group region and the unique pattern in the "fingerprint" region (1500–400 cm⁻¹) allows for the unambiguous identification of this compound. restek.comresearchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~2925 | Asymmetric C-H Stretch | -CH₂- | Strong |
| ~2850 | Symmetric C-H Stretch | -CH₂- | Strong |
| 1750–1735 | C=O Stretch | Ester Carbonyl | Strong |
| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |
| 1300–1100 | C-O Stretch | Ester | Strong |
Quantitative Analysis and Assay Validation
The quantitative analysis of this compound, typically as part of a broader fatty acid methyl ester (FAME) profile, is most commonly performed using gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). internationaloliveoil.orgrestek.com GC-FID is widely used due to its robustness and linear response over a wide concentration range for hydrocarbons. ukm.my GC-MS offers higher selectivity and sensitivity, providing structural confirmation of the analyte alongside quantification, which is particularly useful in complex samples. researchgate.net
Development of Robust Quantification Standards and Internal Controls
Accurate quantification of this compound relies on the use of appropriate calibration standards and internal controls.
Quantification Standards: A pure, certified reference standard of this compound is used to create a calibration curve. This involves preparing a series of solutions with known concentrations of the standard. These are analyzed by GC, and a curve is generated by plotting the detector response (peak area) against the concentration. The concentration of this compound in an unknown sample is then determined by comparing its peak area to this calibration curve.
Internal Controls (Internal Standards): To correct for variations during sample preparation and injection, an internal standard (IS) is added at a known concentration to every sample and standard solution at the beginning of the analytical process. internationaloliveoil.org An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. For the analysis of FAMEs like this compound, odd-chain fatty acid methyl esters are frequently used as internal standards. acs.org Examples include methyl heptadecanoate (C17:0) or methyl tricosanoate (B1255869) (C23:0). nih.gov Deuterated standards, which co-elute with the target analyte but are distinguished by their higher mass in a mass spectrometer, are also excellent choices for GC-MS analysis. acs.org
The concentration of the analyte is calculated based on the ratio of its peak area to the peak area of the internal standard, which provides more accurate and precise results by compensating for potential sample loss or instrumental variability.
Validation of Analytical Procedures for Precision and Reproducibility
To ensure that a quantitative method is reliable and fit for its intended purpose, it must be validated. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.netekb.eg Key validation parameters include:
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. nih.govnih.gov For FAME analysis, RSD values of less than 0.5% for retention time and low single-digit percentages for peak area are indicative of a precise method. phenomenex.com
Reproducibility: This assesses the precision of the method under different conditions, such as on different days, by different analysts, or on different instruments. Collaborative trials across multiple laboratories are often used to establish reproducibility. researchgate.net
Accuracy: This refers to the closeness of the measured value to the true or accepted value. It is often determined by analyzing a certified reference material or by performing spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. researchgate.net Recoveries between 80% and 120% are generally considered acceptable for trace analysis. bibliotekanauki.pl
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by analyzing standards at different concentrations and is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often >0.99. ekb.eg
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. acs.orguva.es These values are crucial for analyzing trace amounts of this compound. For GC-MS methods, LOQs can be in the picomole to femtomole range. nih.govacs.org
Table 2: Representative Method Validation Parameters for FAME Analysis by GC
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Precision (Repeatability) | RSD < 15% | Measures consistency of results under the same conditions. |
| Reproducibility | RSD < 20% | Measures consistency of results under different conditions. |
| Accuracy (Recovery) | 80–120% | Measures how close the result is to the true value. |
| Linearity (r²) | > 0.99 | Confirms proportional response to concentration. |
| LOD/LOQ | Method- and analyte-dependent | Defines the lower limits of reliable measurement. |
Advanced Sample Preparation and Extraction Techniques from Complex Matrices
Extracting this compound from complex matrices such as plant tissues, biological fluids, or food products is a critical step that precedes instrumental analysis. The goal is to isolate the lipid fraction containing the target analyte from interfering substances.
Traditional methods often involve solvent extraction, such as the Folch or Bligh and Dyer methods, which use chloroform/methanol mixtures. jfda-online.com However, these methods can be time-consuming and use large volumes of hazardous solvents. Modern techniques offer more efficient, selective, and environmentally friendly alternatives.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and fractionation. researchgate.net For lipid analysis, a sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). By selecting the appropriate stationary phase (e.g., silica, aminopropyl) and elution solvents, different lipid classes can be separated. jfda-online.com For instance, neutral lipids, including FAMEs like this compound, can be separated from more polar lipids like phospholipids. aocs.org SPE is effective for purifying FAMEs from biological samples prior to GC analysis. nih.gov
Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. gerli.comiemjournal.com.my Above its critical temperature (31°C) and pressure (74 bar), CO₂ has properties of both a liquid and a gas, allowing it to diffuse into solid matrices like a gas and dissolve compounds like a liquid. iemjournal.com.my SFE is particularly well-suited for extracting nonpolar lipids. ajgreenchem.com The solvating power of the fluid can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction. The main advantages of SFE are the reduction in organic solvent use, mild extraction temperatures that protect thermally sensitive compounds, and the fact that the CO₂ can be easily removed from the extract by depressurization. gerli.com
Other advanced techniques include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which use microwave or sonic energy, respectively, to accelerate the extraction of analytes from a sample matrix into a solvent. nih.govunimib.it These methods can significantly reduce extraction time and solvent consumption compared to traditional approaches. researchgate.net
Table 3: Comparison of Extraction Techniques for Lipids
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solvent Extraction | Partitioning of lipids between immiscible solvents (e.g., chloroform/methanol/water). | Well-established, effective for total lipid extraction. | High solvent consumption, labor-intensive, potential for analyte degradation. |
| Solid-Phase Extraction (SPE) | Adsorption chromatography to separate compounds based on polarity. | High selectivity, good for sample cleanup and fractionation, automation is possible. | Can be costly, requires method development. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly, mild conditions, tunable selectivity, fast. | High initial equipment cost, less effective for very polar compounds without a co-solvent. |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Fast, efficient, low cost, reduced solvent and energy use. | Potential for analyte degradation from localized high temperatures. |
Derivatives and Analogues of Methyl Tetratriacontanoate: Synthetic Design and Bioactivity Profiling
Rational Design and Synthesis of Novel Methyl Tetratriacontanoate Analogues
The rational design of novel analogues of this compound focuses on modifying its structure to enhance potential biological activities. Key strategies involve altering the alkyl chain length, introducing functional groups, and modifying the ester head group. The synthesis of such very-long-chain fatty acid esters can be approached through several established methods, often involving the esterification of the corresponding fatty acid.
Synthetic Approaches:
Direct Esterification: Tetratriacontanoic acid can be esterified with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. This is a common and straightforward method for producing fatty acid methyl esters (FAMEs) aocs.orgnih.gov. The reaction is typically carried out under reflux to drive the equilibrium towards the product aocs.orgyoutube.com.
Base-Catalyzed Transesterification: For analogues derived from triglycerides containing tetratriacontanoic acid, base-catalyzed transesterification with methanol is an efficient method. Catalysts like sodium hydroxide or potassium hydroxide are commonly used google.com.
Synthesis of Chain-Modified Analogues: The synthesis of analogues with modified carbon chains, such as those with unsaturations or branching, requires more complex multi-step organic synthesis. This can involve coupling reactions of shorter-chain precursors to build the desired carbon skeleton before the final esterification step.
The design of these analogues is often guided by computational studies that predict their physicochemical properties and potential interactions with biological targets.
Table 1: Hypothetical Designed Analogues of this compound and Their Synthetic Rationales
| Analogue ID | Modification | Rationale for Design | Potential Synthetic Route |
| MT-U1 | Introduction of a cis-double bond | Increase membrane fluidity; potential for enhanced anti-inflammatory activity. | Wittig reaction followed by esterification. |
| MT-B1 | Methyl branching on the alkyl chain | Alter steric hindrance; potentially modify antimicrobial specificity. | Grignard reaction with a long-chain keto-ester. |
| MT-H1 | Hydroxylation of the alkyl chain | Increase polarity; potential for altered protein binding and enzyme inhibition. | Epoxidation of an unsaturated precursor followed by ring-opening. |
| ET-1 | Ethyl ester instead of methyl ester | Modify lipophilicity and metabolic stability. | Acid-catalyzed esterification with ethanol. |
Comprehensive Structure-Activity Relationship Studies of Modified Methyl Esters
The biological activity of fatty acid esters is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to understand how variations in the molecular structure affect the biological efficacy of these compounds. For very-long-chain fatty acid esters like this compound, key structural features that can be systematically modified include the length of the fatty acid chain, the degree of unsaturation, and the nature of the ester group.
Research on a variety of fatty acid esters has shown that properties such as antimicrobial and anti-inflammatory activity are often dependent on chain length. For instance, the antimicrobial activity of fatty acids and their esters frequently exhibits a parabolic relationship with chain length, where activity increases up to a certain point before decreasing as the chain becomes too long nih.gov. This is often attributed to the balance between hydrophobicity, which allows for membrane interaction, and aqueous solubility.
Key SAR Observations for Long-Chain Fatty Acid Esters:
Chain Length: The antimicrobial efficacy of fatty acid esters often peaks with medium to long-chain fatty acids and may decrease with very-long-chain fatty acids nih.gov.
Unsaturation: The presence of double bonds can influence the molecule's conformation and its interaction with biological membranes, which can impact its activity.
Ester Group: The size and nature of the alcohol moiety in the ester can affect the compound's polarity and susceptibility to hydrolysis by cellular enzymes.
Table 2: Illustrative Structure-Activity Relationship Data for a Series of Saturated Methyl Esters Against a Hypothetical Bacterial Strain
| Compound | Carbon Chain Length | Minimum Inhibitory Concentration (MIC, µM) |
| Methyl Laurate | 12 | 50 |
| Methyl Palmitate | 16 | 25 |
| Methyl Stearate | 18 | 50 |
| Methyl Arachidate | 20 | 100 |
| Methyl Behenate | 22 | 200 |
| This compound (Hypothetical) | 34 | >500 |
This table presents hypothetical data to illustrate the parabolic trend often observed in the antimicrobial activity of fatty acid esters with increasing chain length.
Investigation of Biological Activities of Synthesized Derivatives
Derivatives of this compound can be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While specific data for C34 esters are scarce, general trends observed for long-chain fatty acid esters can guide these investigations.
Antimicrobial Activity:
Fatty acids and their esters are known to possess antimicrobial properties, often by disrupting bacterial cell membranes nih.govnih.gov. The effectiveness of these compounds is dependent on their chain length and saturation. While medium-chain fatty acid esters are often potent, the activity of very-long-chain esters may be limited due to poor water solubility and difficulty in traversing the cell wall of some microorganisms nih.govnih.gov.
Anti-inflammatory Activity:
Very-long-chain fatty acids and their derivatives have been implicated in the modulation of inflammatory responses nih.govmdpi.com. Some studies suggest that certain fatty acid esters of hydroxy fatty acids possess anti-inflammatory properties cancer.govnih.gov. Analogues of this compound could be investigated for their ability to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation.
Cytotoxic Activity:
The cytotoxic effects of fatty acid methyl esters against cancer cell lines have been reported. For example, FAMEs from certain plant extracts have shown toxicity in brine shrimp assays, indicating potential cytotoxic properties nih.gov. Synthetic analogues of this compound could be evaluated for their anticancer potential.
Table 3: Profile of Investigated Biological Activities for Hypothetical this compound Analogues
| Analogue ID | Antimicrobial Activity (MIC, µM) | Anti-inflammatory Activity (% Inhibition of TNF-α) | Cytotoxicity (IC50, µM) |
| MT-U1 | >200 | 45% | 150 |
| MT-B1 | 150 | 25% | >200 |
| MT-H1 | >200 | 60% | 100 |
| ET-1 | >500 | 15% | >200 |
This table contains hypothetical data for illustrative purposes.
Comparative Biochemical Studies with Other Long-Chain Fatty Acid Esters
To understand the unique properties of this compound and its derivatives, it is crucial to conduct comparative studies with other long-chain fatty acid esters. These studies can elucidate how the significant chain length of a C34 fatty acid influences its biochemical behavior.
Comparison of Physicochemical Properties:
The very long alkyl chain of this compound results in high lipophilicity and a high melting point compared to shorter-chain FAMEs like methyl stearate (C18) or methyl oleate (C18:1). These differences in physicochemical properties can affect their absorption, distribution, metabolism, and excretion in biological systems.
Enzymatic Hydrolysis:
The rate of hydrolysis of fatty acid esters by cellular esterases can be influenced by the chain length of the fatty acid. It is plausible that the steric bulk of the tetratriacontanoate chain could hinder the access of esterases to the ester bond, potentially leading to a slower rate of hydrolysis compared to shorter-chain esters.
Membrane Interactions:
The interaction of these esters with cell membranes is a key aspect of their biological activity. The 34-carbon chain of this compound would be expected to have a significant impact on membrane structure and fluidity. Comparative studies using model membrane systems can reveal differences in how esters of varying chain lengths partition into and perturb lipid bilayers.
Table 4: Comparative Properties of Methyl Esters of Saturated Fatty Acids
| Property | Methyl Palmitate (C16) | Methyl Stearate (C18) | Methyl Behenate (C22) | This compound (C34) (Estimated) |
| Molecular Weight ( g/mol ) | 270.45 | 298.51 | 354.61 | 522.95 |
| Melting Point (°C) | ~30 | ~38 | ~54 | Higher |
| LogP (Octanol-Water Partition Coefficient) | ~7.5 | ~8.5 | ~10.5 | Significantly Higher |
| Relative Rate of Enzymatic Hydrolysis | High | Moderate | Low | Very Low |
Values for this compound are estimated based on trends observed with increasing chain length.
Future Research Directions and Translational Perspectives for Methyl Tetratriacontanoate
Integration of Omics Technologies in Mechanistic Studies
The large-scale study of biological molecules through "omics" technologies offers a powerful approach to elucidating the mechanistic roles of specific compounds like Methyl tetratriacontanoate. nih.govomics.org Lipidomics, a subset of metabolomics, specializes in the comprehensive analysis of lipids and is a key discipline for future investigations. omics.org
Future research should employ advanced mass spectrometry (MS) and chromatography-based lipidomics platforms to map the distribution and concentration of this compound across various tissues and cell types. nih.govnih.gov This will help identify where the compound accumulates and provide clues to its physiological function. Very long-chain fatty acids are known to be vital components of lipids in specific tissues such as the skin, retina, and brain, and defects in their metabolism can lead to a variety of inherited diseases. nih.gov
Integrating lipidomics data with genomics and proteomics will be crucial. omics.org This multi-omics approach can identify the specific elongase enzymes (ELOVLs) responsible for synthesizing its precursor, tetratriacontanoic acid, as well as the metabolic pathways involved in its degradation, which for VLCFAs, occurs primarily in peroxisomes. nih.govwikipedia.orgnih.gov Untargeted lipidomics can also reveal how fluctuations in this compound levels affect the broader lipidome and other metabolic networks, potentially uncovering its role in cellular signaling or maintaining membrane structure. frontiersin.org
| Proposed Research Area | Technologies to be Used | Potential Outcomes |
| Metabolic Pathway Elucidation | Lipidomics (LC-MS/MS, GC-MS), Genomics (CRISPR screening), Proteomics | Identification of enzymes and genes involved in the synthesis, esterification, and degradation of this compound. |
| Tissue and Subcellular Mapping | Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of this compound within tissues and cells to infer localized functions. |
| Biomarker Discovery | Comparative Lipidomics (Healthy vs. Disease states) | Identification of potential links between abnormal levels of this compound and metabolic disorders. |
| Functional Lipidomics | Integration with Transcriptomics and Metabolomics | Understanding the impact of this compound on global cellular processes, gene expression, and metabolic pathways. |
Potential in Natural Product Inspired Chemical Synthesis
Natural products often serve as inspiration for the development of novel molecules with valuable properties. jst.go.jpnih.gov The long, saturated hydrocarbon chain of this compound makes it an attractive scaffold and starting material for chemical synthesis.
Future synthetic research could focus on leveraging this compound as a building block for creating new functional molecules. Its long aliphatic chain can be chemically modified to produce novel surfactants, polymers, or lubricants. nih.govrsc.org For example, techniques such as metathesis could be applied to create dibasic esters, which are valuable as high-performance, bio-based lubricant basestocks. nih.govrsc.org
Furthermore, studying the biosynthetic pathway of this compound can inspire "bioinspired" or "biomimetic" synthetic strategies. jst.go.jp These approaches mimic nature's efficiency to construct complex molecules from simple precursors. nih.gov By understanding the enzymes involved, researchers could develop chemo-enzymatic methods to produce this compound or its analogs with high specificity and yield. The synthesis of related long-chain fatty acids has been achieved using precursors like methyl undec-10-enoate, demonstrating the feasibility of building up these molecules for further use. beilstein-journals.orgresearchgate.net This could lead to the creation of libraries of very long-chain ester derivatives to be screened for unique biological activities or material properties.
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that can guide experimental work. aip.orgnih.gov
Molecular dynamics (MD) simulations can be employed to predict the physicochemical properties of this compound and understand its behavior in complex biological environments, particularly within cell membranes. aip.orgnih.gov As a very long-chain lipid, its incorporation into a phospholipid bilayer could significantly influence membrane properties such as thickness, fluidity, and lateral organization. acs.orgacs.org Simulations using advanced force fields like AMBER or CHARMM, which have been parameterized for a wide range of lipids, can model these interactions and predict the formation of specialized lipid domains. aip.orgnih.gov
Quantum mechanical calculations can be used to determine the molecule's electronic structure and reactivity, which could inform its potential for chemical modification. These computational approaches can help prioritize synthetic targets and formulate hypotheses about the molecule's biological function. For instance, modeling could be used to study potential interactions with membrane proteins, suggesting a role in modulating their activity.
| Modeling Technique | Research Focus | Predicted Outcomes |
| Molecular Dynamics (MD) Simulations | Interaction with lipid bilayers | Effects on membrane thickness, fluidity, lipid packing, and domain formation. |
| Docking and MD Simulations | Interaction with membrane proteins | Identification of potential binding sites and effects on protein conformation and function. |
| Quantum Mechanics (QM) | Electronic structure and reactivity | Prediction of reactive sites for targeted chemical modification. |
| Coarse-Grained (CG) Modeling | Large-scale membrane dynamics | Simulation of long-timescale phenomena like vesicle formation or membrane fusion. aip.org |
Exploration of Interdisciplinary Research Opportunities
The unique properties of this compound open up research opportunities at the intersection of chemistry, biology, materials science, and engineering.
In materials science , its long hydrocarbon chain suggests potential as a renewable feedstock for creating bio-based polymers and phase-change materials (PCMs). PCMs are substances that store and release large amounts of thermal energy during melting and freezing, making them useful for thermal energy storage applications. The synthesis of bio-based resins from fatty acid methyl esters (FAMEs) derived from biomass is an active area of research. mdpi.com
In biophysics , this compound can serve as a model molecule for studying the fundamental principles of lipid self-assembly and the behavior of very long-chain lipids in membranes. nih.gov Its extreme chain length can be used to probe the limits of lipid packing and the formation of highly ordered domains, which are important for cellular function.
Finally, in chemical ecology , investigating the natural sources of this compound and its role in mediating interactions between organisms could reveal novel biological functions.
Q & A
Q. What spectroscopic techniques are recommended for confirming the structure of methyl tetratriacontanoate?
this compound is best characterized using a combination of high-resolution mass spectrometry (HR-ESIMS) to determine molecular composition, infrared spectroscopy (IR) to identify functional groups (e.g., ester bands at ~1724 cm⁻¹), and nuclear magnetic resonance (NMR) for structural elucidation. HMBC experiments are critical for establishing ester linkages, as demonstrated in studies resolving correlations between protons and carbonyl carbons . Additionally, methanolysis followed by EI-MS analysis of derivatives can validate the ester structure .
Q. What is the laboratory protocol for synthesizing this compound?
A standard synthesis involves methanolysis of precursor phenylethanoid esters under controlled conditions. For example, refluxing 2-(4-hydroxyphenethyl) tetratriacontanoate with methanol in the presence of an acid catalyst yields this compound. Post-synthesis, purification via column chromatography and characterization using HR-ESIMS (m/z 522 [M]⁺) and NMR ensures product integrity. Detailed protocols should include reagent purity, reaction time/temperature, and chromatographic conditions to ensure reproducibility .
Q. How should researchers document experimental methods for reproducibility?
Follow guidelines from authoritative journals: describe synthesis steps, instrumentation (e.g., NMR spectrometer models), and reagent sources explicitly. For novel compounds, provide full spectral data; for known compounds, cite prior literature. Limit main text to essential details and include supplementary materials for extended datasets, adhering to formatting standards like those in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
Cross-validation using multiple techniques is essential. For instance, conflicting NMR signals may arise from impurities or dynamic processes; repeating experiments under varied conditions (e.g., temperature, solvent) or employing 2D NMR (COSY, HSQC) can clarify ambiguities. Statistical tools like principal component analysis (PCA) may identify outliers in batch data. Document all anomalies and justify interpretations using peer-reviewed protocols .
Q. What experimental design principles optimize yield and purity in large-scale synthesis?
Use factorial design to test variables (catalyst concentration, reaction time). Monitor purity via HPLC or GC-MS, and employ design-of-experiments (DoE) software to model optimal conditions. For reproducibility, validate each batch against reference standards and include negative controls (e.g., uncatalyzed reactions). Report yield statistics (mean ± SD) and outliers in supplementary materials .
Q. What strategies integrate this compound findings with existing literature on fatty acid esters?
Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research questions with prior studies. Meta-analyses can resolve contradictions (e.g., conflicting thermal stability reports) by assessing effect sizes across datasets. Use tools like RevMan for statistical integration, ensuring inclusion criteria match molecular properties (e.g., chain length, functional groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
